molecular formula CH3BrO3S B6227120 bromomethanesulfonic acid CAS No. 216058-14-9

bromomethanesulfonic acid

Cat. No.: B6227120
CAS No.: 216058-14-9
M. Wt: 175
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethanesulfonic acid is an organosulfur compound with the molecular formula CH3BrO3S. It is a brominated derivative of methanesulfonic acid and is known for its role in various chemical reactions and industrial applications. This compound is characterized by its high reactivity due to the presence of both bromine and sulfonic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethanesulfonic acid can be synthesized through the bromination of methanesulfonic acid. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting methanesulfonic acid with bromine in the presence of a catalyst. The reaction is carried out in a suitable solvent, and the product is purified through distillation or crystallization to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives, which are useful intermediates in various chemical processes.

    Reduction Reactions: Reduction of this compound can lead to the formation of methanesulfonic acid and other reduced sulfur compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as methanesulfonic acid derivatives, amines, or thiols are formed.

    Oxidation Products: Sulfonic acid derivatives are the primary products.

    Reduction Products: Methanesulfonic acid and other reduced sulfur compounds.

Scientific Research Applications

Bromomethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a brominating agent.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification due to its reactivity with amino acid residues.

    Medicine: this compound derivatives are investigated for their potential use in pharmaceuticals, especially as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of bromomethanesulfonic acid involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous and organic solvents. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that can inhibit or alter their function.

Comparison with Similar Compounds

    Methanesulfonic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    Chloromethanesulfonic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Iodomethanesulfonic Acid: Contains an iodine atom, which is larger and more reactive than bromine, resulting in different chemical behavior.

Uniqueness: Bromomethanesulfonic acid is unique due to its balanced reactivity and stability. The presence of the bromine atom provides a good leaving group for substitution reactions, while the sulfonic acid group ensures solubility and reactivity in various solvents. This combination makes it a versatile reagent in both laboratory and industrial settings.

Properties

CAS No.

216058-14-9

Molecular Formula

CH3BrO3S

Molecular Weight

175

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.